3-(4-Fluorophenyl)-4,5-dihydro-4-propyl-1H-triazol-5-one
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Overview
Description
3-(4-Fluorophenyl)-4,5-dihydro-4-propyl-1H-triazol-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4,5-dihydro-4-propyl-1H-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with propyl isocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4,5-dihydro-4-propyl-1H-triazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(4-Fluorophenyl)-4,5-dihydro-4-propyl-1H-triazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4,5-dihydro-4-propyl-1H-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and other active sites within proteins, which can modulate their function .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated heterocyclic compound with similar applications in medicinal chemistry.
2-(4-Fluorophenyl)-6-methyl-3-(naphthalen-1-yl)-1H-pyrazole: Shares structural similarities and is used in similar research contexts.
Uniqueness
3-(4-Fluorophenyl)-4,5-dihydro-4-propyl-1H-triazol-5-one is unique due to its specific triazole ring structure, which imparts stability and versatility in chemical reactions.
Properties
Molecular Formula |
C11H14FN3O |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-propyltriazolidin-4-one |
InChI |
InChI=1S/C11H14FN3O/c1-2-3-10-11(16)13-14-15(10)9-6-4-8(12)5-7-9/h4-7,10,14H,2-3H2,1H3,(H,13,16) |
InChI Key |
BJKATHYSEIZWMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)NNN1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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